
5-methyl-2-phenyl-2H-pyrazole-3-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-phenyl-1H-pyrazole-5-carboxaldehyde is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a methyl group at the 3-position, a phenyl group at the 1-position, and a formyl group at the 5-position. The unique structure of 3-Methyl-1-phenyl-1H-pyrazole-5-carboxaldehyde makes it an interesting subject for various chemical and biological studies .
準備方法
Synthetic Routes and Reaction Conditions
3-Methyl-1-phenyl-1H-pyrazole-5-carboxaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is treated with phosphoryl chloride and dimethylformamide. The reaction mixture is heated under reflux, leading to the formation of the desired aldehyde .
Industrial Production Methods
Industrial production of 3-Methyl-1-phenyl-1H-pyrazole-5-carboxaldehyde typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over temperature and reaction time .
化学反応の分析
Types of Reactions
3-Methyl-1-phenyl-1H-pyrazole-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and methyl groups can participate in electrophilic and nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid.
Reduction: 3-Methyl-1-phenyl-1H-pyrazole-5-methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
科学的研究の応用
3-Methyl-1-phenyl-1H-pyrazole-5-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly in the development of anti-cancer and anti-viral agents.
Industry: Utilized in the production of agrochemicals and dyes
作用機序
The mechanism of action of 3-Methyl-1-phenyl-1H-pyrazole-5-carboxaldehyde varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, it can inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation and may vary based on the specific biological context .
類似化合物との比較
Similar Compounds
3-Methyl-5-phenyl-1H-pyrazole: Lacks the formyl group at the 5-position.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde: Contains a chlorine atom at the 5-position instead of a formyl group.
3-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid
Uniqueness
3-Methyl-1-phenyl-1H-pyrazole-5-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the formyl group at the 5-position allows for unique interactions in chemical reactions and biological systems, distinguishing it from other similar pyrazole derivatives .
特性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
5-methyl-2-phenylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-9-7-11(8-14)13(12-9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChIキー |
PCVZRHVWMPIZJP-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1)C=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


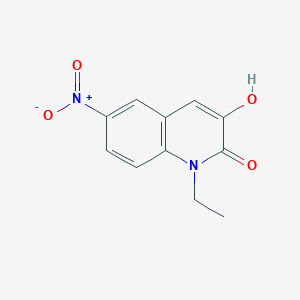
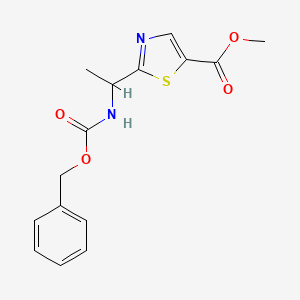
![9-[4-Diethylamino-1-methylbutyl]-9H-purine-6-thiol](/img/structure/B13989826.png)

![Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate](/img/structure/B13989833.png)
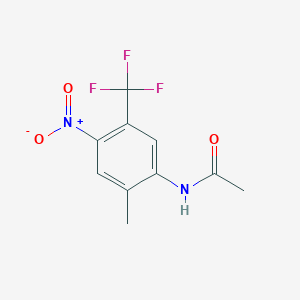
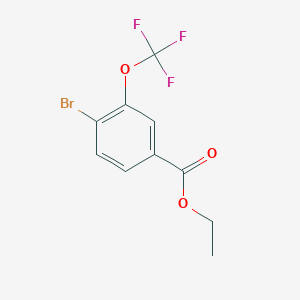
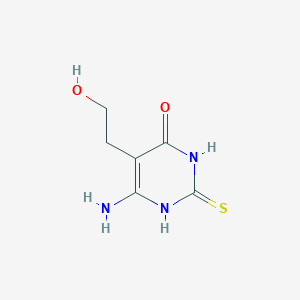

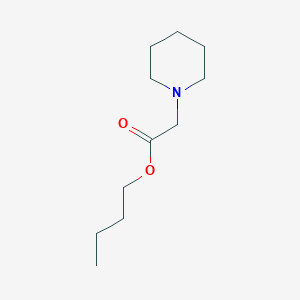
![Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate](/img/structure/B13989875.png)
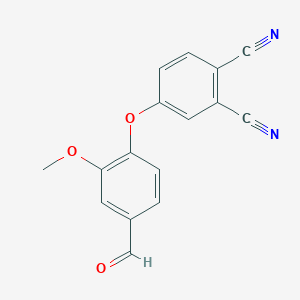
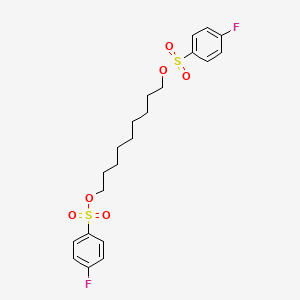
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride](/img/structure/B13989905.png)
